molecular formula C8H10O2 B14501504 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol CAS No. 62803-33-2

4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol

Cat. No.: B14501504
CAS No.: 62803-33-2
M. Wt: 138.16 g/mol
InChI Key: VBIAUIYZIWOJDX-UHFFFAOYSA-N
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Description

4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol is a chemical compound characterized by the presence of two alkyne groups and an ether linkage. This compound is of interest due to its unique structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol typically involves the reaction of but-3-yn-1-ol with but-2-yn-1-ol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of but-3-yn-1-ol, followed by the addition of but-2-yn-1-ol to form the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles such as halides can replace the but-3-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated ethers.

Scientific Research Applications

4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-1-ol: Shares the alkyne group but lacks the ether linkage.

    4-Pentyn-1-ol: Similar structure but with a different alkyne position.

    Propargyl alcohol: Contains a single alkyne group and a hydroxyl group.

Uniqueness

4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol is unique due to the presence of two alkyne groups and an ether linkage, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62803-33-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-but-3-ynoxybut-2-yn-1-ol

InChI

InChI=1S/C8H10O2/c1-2-3-7-10-8-5-4-6-9/h1,9H,3,6-8H2

InChI Key

VBIAUIYZIWOJDX-UHFFFAOYSA-N

Canonical SMILES

C#CCCOCC#CCO

Origin of Product

United States

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